molecular formula C15H11NO2 B178465 3-Phenyl-2,4-quinolinediol CAS No. 14933-29-0

3-Phenyl-2,4-quinolinediol

Cat. No.: B178465
CAS No.: 14933-29-0
M. Wt: 237.25 g/mol
InChI Key: WNISVGSZMGXKHE-UHFFFAOYSA-N
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Description

3-Phenyl-2,4-quinolinediol is a versatile quinoline derivative of significant interest in organic synthesis and medicinal chemistry research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles . This compound features a phenyl substitution at the 3-position and two hydroxyl groups at the 2- and 4-positions of the quinoline core. The hydroxyl groups provide reactive handles for further chemical modifications, making this compound a valuable precursor for synthesizing more complex molecules . In research settings, quinoline-based structures have demonstrated a wide range of biological activities, including antitumor , antibacterial , and antileishmanial effects . The specific substitution pattern on the quinoline ring is critical for its biological activity and interaction with biological targets . For instance, similar 4-phenylquinoline derivatives have been studied as potential anticancer agents, with mechanisms of action that may involve inhibition of tubulin polymerization . Furthermore, the structural motif of a quinoline ring with hydrogen-bonding groups is commonly employed in the design of kinase inhibitors, such as dual VEGFR-2/c-Met inhibitors, where key interactions are formed with the hinge region of the enzyme . This product is intended for research purposes as a building block in the development of novel therapeutic candidates or functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNISVGSZMGXKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164221
Record name 3-Phenyl-2,4-quinolinediol
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14933-29-0
Record name 3-Phenyl-2,4-quinolinediol
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Record name NSC16582
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Record name 3-Phenyl-2,4-quinolinediol
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Record name 3-PHENYL-2,4-QUINOLINEDIOL
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Synthetic Methodologies for 3 Phenyl 2,4 Quinolinediol and Its Derivatives

Classical and Conventional Cyclization Strategies

Traditional methods for the synthesis of the 3-phenyl-2,4-quinolinediol core often rely on intramolecular cyclization reactions of appropriately substituted acyclic precursors. These methods have been foundational in quinoline (B57606) chemistry.

Condensation Reactions of ortho-Substituted Aromatic Precursors

A fundamental approach to quinoline synthesis involves the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization. For the synthesis of this compound, this typically involves the reaction of an aniline (B41778) with a derivative of phenylmalonic acid. The key step is the formation of an anilide, which then undergoes intramolecular cyclization to form the quinolinedione ring system. The specific nature of the ortho-substituent on the aniline can influence the reaction conditions and outcomes.

Gould-Jacobs and Conrad-Limpach Analogous Cyclization Protocols

The Gould-Jacobs and Conrad-Limpach reactions are cornerstone methods for the synthesis of 4-hydroxyquinolines. wikipedia.orgwikipedia.org While the classic Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester, and the Conrad-Limpach reaction employs an aniline and a β-ketoester, analogous strategies can be adapted for the synthesis of this compound. wikipedia.orgwikipedia.orgiipseries.org

In a Gould-Jacobs-type approach, an aniline can be reacted with a derivative of phenylmalonic acid, such as diethyl phenylmalonate. The initial condensation forms an anilidophenylmalonate. Subsequent thermal or acid-catalyzed cyclization of this intermediate leads to the formation of the 4-hydroxy-2-quinolone ring system with a phenyl group at the 3-position. wikipedia.org The reaction typically proceeds through a 6-electron cyclization process. wikipedia.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgiipseries.org For the introduction of a phenyl group at the 3-position, a phenyl-substituted β-ketoester would be the required starting material. The reaction conditions, particularly temperature, play a crucial role in directing the cyclization to form the desired 4-quinolone isomer. mdpi.comnih.gov High temperatures, often around 250 °C, are typically required for the thermal cyclization step. wikipedia.orgmdpi.com

Table 1: Comparison of Gould-Jacobs and Conrad-Limpach Type Reactions for Quinolone Synthesis

FeatureGould-Jacobs ReactionConrad-Limpach Reaction
Aniline Reactant Aniline or substituted anilineAniline or substituted aniline
Carbon Source Alkoxymethylenemalonic ester or acylmalonic esterβ-ketoester
Key Intermediate Anilidomethylenemalonic esterSchiff base
Product 4-Hydroxy-3-carboalkoxyquinoline4-Hydroxyquinoline (B1666331)
Typical Conditions Thermal cyclizationHigh-temperature thermal cyclization (~250 °C)

Polyphosphoric Acid-Mediated Cyclization Techniques

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, acting as both a catalyst and a dehydrating agent for cyclization reactions. ccsenet.org In the context of this compound synthesis, PPA can effectively promote the intramolecular cyclization of N,N'-diarylmalonamide derivatives. mdpi.comresearchgate.net For instance, reacting an aniline with diethyl phenylmalonate can produce the corresponding N,N'-diarylphenylmalonamide, which upon heating with PPA, cyclizes to afford the 3-phenyl-4-hydroxyquinolin-2(1H)-one. mdpi.comjptcp.com Microwave-assisted condensation in the presence of PPA has also been shown to improve yields and reduce reaction times for the synthesis of 4-hydroxyquinolin-2-one derivatives. mdpi.comjptcp.com

A study detailed the thermal cyclocondensation of N,N'-bis(4-ethylphenyl)malonamide in PPA at 130–140°C to synthesize 6-ethyl-4-hydroxyquinolin-2(1H)-one, which can then be used in further reactions. researchgate.net A similar strategy employing a phenyl-substituted malonamide (B141969) would yield the 3-phenyl derivative.

Multi-Step Approaches to the this compound Core

The synthesis of complex or specifically substituted this compound derivatives often necessitates multi-step synthetic sequences. These routes offer greater control over the final structure. An example is the synthesis of 3-phenyl-4-hydroxyquinolin-2(1H)-ones that have shown potent and selective antagonist activity at the strychnine-insensitive glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor complex. acs.org Such syntheses often involve the initial construction of a simpler quinolone core, followed by the introduction of the phenyl group at the 3-position through various chemical transformations.

Modern Catalytic Approaches for this compound Synthesis

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical techniques.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including quinolones. nih.gov Palladium-catalyzed carbonylative annulation reactions are particularly relevant for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. nih.gov This approach typically involves the reaction of an o-iodoaniline with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst. nih.gov To synthesize a 3-phenyl derivative, phenylacetylene (B144264) would be a suitable alkyne partner.

Furthermore, palladium-catalyzed decarboxylative arylation reactions have been developed for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. This method involves the cross-coupling of 4-substituted quinolin-2(1H)-one-3-carboxylic acids with aryl halides. researchgate.net Microwave-assisted palladium-catalyzed Suzuki and Heck reactions have also been employed in a multi-step synthesis of functionalized 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, showcasing the versatility of palladium catalysis in modifying the quinolone scaffold. capes.gov.br

Table 2: Examples of Palladium-Catalyzed Synthesis of Quinolone Derivatives

Reaction TypeReactantsCatalyst SystemProduct Type
Carbonylative Annulation o-Iodoaniline, Terminal Alkyne, COPd(OAc)₂ / PPh₃3,4-Disubstituted quinolin-2(1H)-ones
Decarboxylative Arylation 4-Substituted quinolin-2(1H)-one-3-carboxylic acid, Aryl halidePalladium(II) bromide / Triphenylarsine4-Substituted 3-aryl quinolin-2(1H)-ones
Suzuki Coupling 4-Triflyloxyquinolin-2(1H)-one, Arylboronic acidPd(PPh₃)₄4-Arylquinolin-2(1H)-one
Heck Coupling 3-Bromo-4-arylquinolin-2(1H)-one, AlkenePd(OAc)₂ / P(o-tol)₃3-Alkenyl-4-arylquinolin-2(1H)-one

Manganese(III) Acetate (B1210297) Mediated Radical Cyclization Strategies

Manganese(III) acetate, Mn(OAc)₃, has emerged as a significant reagent in organic synthesis for initiating oxidative free-radical reactions. rsc.org It is particularly effective for the oxidation of enolizable carbonyl compounds, such as the keto tautomer of a quinolinediol, to generate α-oxoalkyl radicals. wikipedia.org These highly reactive intermediates can then undergo inter- or intramolecular addition to carbon-carbon multiple bonds, providing a powerful tool for constructing complex cyclic systems. wikipedia.orgnih.gov

The mechanism commences with a single-electron transfer from the enolizable compound to the manganese(III) center, forming an α-carbon radical. wikipedia.orgnih.gov This radical can then add to an unsaturated system, like an alkene, to form a new carbon-carbon bond and a new radical intermediate. wikipedia.org The fate of this adduct radical depends on the reaction conditions; it can be further oxidized, often with the help of a co-oxidant like copper(II) acetate, to a carbocation or undergo other transformations. wikipedia.org

In the context of quinoline synthesis, Mn(OAc)₃ can be used to construct tricyclic quinoline alkaloids in a one-pot reaction. For instance, the reaction of 2,4-quinolinediol (B147529) with manganese(III) acetate in the presence of various electron-rich alkenes can lead to both angular and linear tricyclic alkaloids. researchgate.net The regioselectivity of the cyclization is influenced by the nature of the substituents on the alkene. researchgate.net This method has been successfully applied to the synthesis of the naturally occurring alkaloid araliopsine. researchgate.net Diethyl 2-[2-(N-arylamino)-2-oxoethyl]malonates have also been shown to undergo a manganese(III)-mediated oxidative 6-endo-trig cyclization to produce 3,4-dihydro-2(1H)-quinolinones in excellent yields. researchgate.net

Table 1: Examples of Manganese(III) Acetate Mediated Reactions for Quinolone Synthesis

Starting MaterialsReagent/ConditionsProduct TypeYieldReference
2,4-Quinolinediol, electron-rich alkenesMn(OAc)₃Tricyclic quinoline alkaloidsModerate researchgate.net
Diethyl 2-[2-(N-arylamino)-2-oxoethyl]malonatesMn(OAc)₃4,4-Bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinonesExcellent researchgate.net
1,3-Dicarbonyl compounds, vinylbenzeneMn(OAc)₃2,3-Dihydrofurans26-55% researchgate.net

Iron-Catalyzed Chemoselective Reductions

Iron, being an abundant and non-toxic metal, is an attractive catalyst for developing sustainable chemical processes. Iron-catalyzed reactions have been developed for the chemoselective reduction of various functional groups. nih.govorganic-chemistry.org For instance, an iron-catalyzed method for the chemo- and diastereoselective reduction of α,β-unsaturated ketones to the corresponding saturated ketones has been reported, operating under mild conditions. nih.gov This type of transformation could be relevant in the synthesis of this compound if a precursor containing an α,β-unsaturated ketone moiety were used.

Furthermore, sequential processes combining iron-catalyzed cross-coupling with chemoselective reductions have been developed. One such method involves the iron-catalyzed Kumada cross-coupling of chlorobenzamides with alkyl Grignard reagents, followed by a highly chemoselective reduction of the amide to a benzylic alcohol using sodium dispersion. mdpi.com This highlights the potential of iron catalysis to be integrated into multi-step syntheses. While direct examples of iron-catalyzed reductions to form this compound are not prominent, the principles of chemoselectivity demonstrated in other systems suggest potential applications in its synthetic pathway, for example, in the selective reduction of a functional group on a complex quinoline precursor without affecting the core heterocyclic structure.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant traction, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Conditions and Fusion Methods

Performing reactions without a solvent minimizes waste and can sometimes lead to improved reaction rates and yields. A solvent-free, one-pot, three-component method has been developed for the synthesis of 2,4-diaryl substituted quinoline derivatives. ynu.edu.cn This procedure uses readily available arylamines, aromatic aldehydes, and aryl ethylenes, which undergo a Lewis acid-catalyzed [4+2] cycloaddition. ynu.edu.cn Similarly, Hβ zeolite has been used as a recyclable, heterogeneous catalyst for the synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones under solvent-free conditions. rsc.org This method has been shown to be scalable and the catalyst can be reused multiple times without significant loss of activity. rsc.org Catalyst-free approaches under solvent-free conditions have also been reported, further enhancing the environmental credentials of the synthesis. jocpr.com

Table 2: Comparison of Solvent-Free Methods for Quinolone Synthesis

MethodCatalystStarting MaterialsYieldReference
Three-component [4+2] cycloadditionFeCl₃Arylamines, Aromatic aldehydes, Aryl ethylenes82-92% ynu.edu.cn
Heterogeneous catalytic cyclizationHβ zeolite2-Aminobenzophenones, KetonesHigh rsc.org
Three-component condensationNone8-Hydroxy quinoline, Aromatic amines, Paraformaldehyde70% (at elevated temp) sciencepub.net
Three-component reactionBasic ionic liquidsArylaldehydes, 4-Phenylurazole, Malononitrile (B47326)Good scipedia.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. arabjchem.orgmdpi.com This enhancement is due to the efficient heating of the reaction mixture through dielectric loss. In the synthesis of quinoline derivatives, microwave-assisted methods have been employed in various steps, including the condensation of anthranilic acid derivatives with other reagents to form quinazolinones. scholarsresearchlibrary.com For example, the synthesis of N′-benzylidene-2-propylquinoline-4-carbohydrazide derivatives was achieved in high yields (65-93%) with reaction times of only 2-3 minutes under microwave irradiation. arabjchem.org This represents a significant improvement over conventional heating methods.

Table 3: Microwave-Assisted Synthesis of Quinolone Derivatives

ProductReaction Time (Microwave)YieldReference
N′-(3-Methoxybenzylidene)-2-propylquinoline-4-carbohydrazide3 min65% arabjchem.org
N′-(2-Nitrobenzylidene)-2-propylquinoline-4-carbohydrazide2 min76% arabjchem.org
N′-(4-Hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide2 min93% arabjchem.org
3-Aryl-2-alkyl-quinazolin-4-one derivativesNot specifiedGood scholarsresearchlibrary.com

Ionic Liquid-Catalyzed Reaction Systems

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. scipedia.com Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. organic-chemistry.org In quinoline synthesis, ILs can act as both the reaction medium and a promoter. For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) was found to be an effective and recyclable ionic liquid for the Friedländer heteroannulation reaction to produce quinolines under mild, catalyst-free conditions. organic-chemistry.org The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in the ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) also provides an efficient route to substituted quinolines at moderate temperatures. semanticscholar.org Mild Brønsted basic ionic liquids, such as 2-hydroxyethylammonium formate, have also been used as reusable catalysts for the three-component synthesis of various heterocyclic compounds under solvent-free conditions. scipedia.com

Innovative One-Pot and Multicomponent Reaction Pathways

Several one-pot syntheses for quinoline and quinolone derivatives have been developed. A decyanative epoxide-arene cyclization has been used for the one-pot synthesis of 3-hydroxy-4-phenylquinolin-2(1H)-one. preprints.org Another example is an eco-friendly, catalyst-free one-pot synthesis of 3-phenyl-3,4-dihydro-2H- rsc.orgresearchgate.netoxazino[5,6-h]quinoline derivatives from 8-hydroxy quinoline, aromatic amines, and paraformaldehyde in refluxing ethanol. sciencepub.net Furthermore, three-component reactions are particularly powerful. The synthesis of 2,4-diaryl substituted quinolines has been achieved via a one-pot, three-component procedure involving arylamines, aromatic aldehydes, and aryl ethylenes, catalyzed by FeCl₃. ynu.edu.cn These MCRs offer a streamlined and atom-economical pathway to a diverse range of substituted quinolines.

Table 4: Selected One-Pot and Multicomponent Reactions for Quinolone Synthesis

Reaction TypeStarting MaterialsCatalyst/SolventProductReference
Decyanative epoxide-arene cyclizationCyanoacetanilide derivativeNot specified3-Hydroxy-4-phenylquinolin-2(1H)-one preprints.org
Three-component condensation8-Hydroxy quinoline, Aromatic amines, ParaformaldehydeNone / Ethanol3-Phenyl-3,4-dihydro-2H- rsc.orgresearchgate.netoxazino[5,6-h]quinoline derivative sciencepub.net
Three-component [4+2] cycloadditionArylamines, Aromatic aldehydes, Aryl ethylenesFeCl₃ / Solvent-free2,4-Diaryl substituted quinoline ynu.edu.cn
Friedländer Annulation2-Aminobenzophenone, Ketones[Hbim]BF₄ (Ionic Liquid)Substituted quinolines organic-chemistry.org

Domino Knoevenagel-Michael Reactions

Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, offer an efficient pathway to complex molecules from simple precursors. The Knoevenagel condensation followed by a Michael addition is a powerful tool for the synthesis of quinoline derivatives.

One approach involves a three-component domino reaction for the synthesis of fused chromeno-pyranoquinoline backbones. This reaction proceeds via a domino Knoevenagel condensation/Michael addition and regiocontrolled cyclization of 2-chloro-3-formylquinoline, malononitrile, and 4-hydroxycoumarin. researchgate.net While not directly yielding this compound, this methodology highlights the utility of the Knoevenagel-Michael sequence in constructing complex quinoline-containing systems.

A cinchonine-catalyzed multi-component domino Knoevenagel-Michael strategy has been developed for the metal-free synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives. researchgate.net This one-pot reaction of an aromatic aldehyde, an active methylene (B1212753) compound, and an activated C-H acid like dimedone demonstrates the potential for creating diverse quinoline-based structures. researchgate.net The mechanism of such domino reactions has been studied in detail, revealing the kinetics of the individual Knoevenagel and Michael steps. d-nb.info

A notable synthesis of 3-sulfonyl-substituted quinolines utilizes a Knoevenagel condensation/aza-Wittig reaction cascade starting from o-azidobenzaldehydes and β-ketosulfonamides or sulfones. nih.gov This domino process efficiently assembles the quinoline core. nih.gov

Reactants Reaction Type Key Features Product Type
Aromatic aldehydes, malononitrile, dimedoneDomino Knoevenagel-MichaelHeterogeneously base-catalyzed, green solvent (ethanol)Tetrahydrochromene derivatives
2-chloro-3-formylquinoline, malononitrile, 4-hydroxycoumarinDomino Knoevenagel-Michael/CyclizationAqueous medium, regioselectiveFused chromeno-pyranoquinolines
o-azidobenzaldehydes, β-ketosulfonamides/sulfonesKnoevenagel condensation/aza-WittigDomino fashion, good to excellent yields3-Sulfonyl-substituted quinolines

Chemo- and Regioselective Annulation Approaches

Annulation strategies, involving the formation of a new ring onto an existing one, are fundamental to quinoline synthesis. mdpi.commdpi.com Achieving chemo- and regioselectivity is a key challenge, and various methods have been developed to control the outcome of these reactions.

Oxidative annulation techniques have become prominent in quinoline synthesis, leveraging transition metal catalysis, photoredox chemistry, and sustainable methods. mdpi.comscilit.com These strategies often involve C-H bond activation and cyclization. mdpi.com For instance, a [3+2+1] annulation strategy between anthranils and phenylacetaldehydes, catalyzed by Cu(0), yields 8-acylquinolines under mild conditions. mdpi.com Another approach is the [4+2] annulation of 2-azidobenzaldehydes to construct the quinoline ring with good regioselectivity. mdpi.com

Metal-free annulation reactions have also been developed. For example, an annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO provides quinolines. organic-chemistry.org The choice of substituents can influence the regiochemistry of the final product. organic-chemistry.org

Reactants Catalyst/Conditions Annulation Type Key Features
Anthranils, PhenylacetaldehydesCu(0)[3+2+1]Mild conditions
2-Azidobenzaldehydes, various partners-[4+2]Good regioselectivity
2-Aminobenzyl alcohols, Benzaldehydes, DMSO--Metal-free

Derivatization Strategies for Functionalized this compound Analogues

The 2,4-quinolinediol scaffold serves as a versatile platform for further functionalization, allowing for the synthesis of a wide array of derivatives with potentially diverse properties. bloomtechz.com

Direct Functionalization and Substitution Reactions

The hydroxyl groups at the 2 and 4 positions of the quinolinediol ring offer reactive sites for various transformations. bloomtechz.com For instance, Knoevenagel condensation of 2,4-quinolinediol with benzaldehyde (B42025) in pyridine (B92270) has been used to synthesize aromatic α-quinolones. mdpi.compreprints.org This reaction demonstrates the reactivity of the active methylene group at the 3-position, which is in equilibrium with the diol form.

Furthermore, the hydroxyl groups can be converted to other functionalities. For example, treatment of 4-hydroxy-2-quinolones with phosphoryl chloride can yield the corresponding 4-chloro derivatives, which are precursors to other substituted quinolines. mdpi.com

A metal-free strategy for the functionalization of C(sp³)–H bonds has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, showcasing a tandem cyclization approach. nih.gov

Alkylation and Arylation of the Quinolinediol Scaffold

Alkylation and arylation reactions provide a direct means to introduce carbon-based substituents onto the quinolinediol core, expanding the structural diversity of this class of compounds.

A one-pot Hantzsch ester-mediated Knoevenagel condensation-reduction reaction has been developed for the alkylation of a range of substituted 2,4-quinolinediols with aldehydes. researchgate.net This method provides C-3 alkylated quinolinediols in good yields. researchgate.net The resulting products can be further converted to 2,4-dihaloquinolines for additional functionalization. researchgate.net

Visible-light-induced arylation of quinolines has been achieved using air as the oxidant and without the need for a photocatalyst. mdpi.com This green method offers a broad substrate scope and high yields. mdpi.com While demonstrated on quinolines, the principle could potentially be extended to quinolinediol systems.

Reaction Type Reagents Position of Functionalization Key Features
AlkylationAldehydes, Hantzsch esterC-3One-pot, good yields
ArylationPhenylhydrazineC-3Visible-light induced, metal-free

Formation of Fused-Ring Systems via Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing fused-ring systems, adding complexity and rigidity to the quinolinediol framework. libretexts.org These reactions can create polycyclic structures with interesting three-dimensional shapes.

While specific examples of cycloaddition reactions starting directly from this compound are not extensively detailed in the provided context, the general reactivity of the quinoline system suggests its potential as a dienophile or as a precursor to dienes for Diels-Alder reactions. acgpubs.org For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a known dienophile that participates in Diels-Alder reactions with various dienes. acgpubs.org The quinoline nucleus, with appropriate functionalization, could be made to participate in similar transformations.

Furthermore, [3+2] cycloaddition reactions, such as the enamine-azide cycloaddition, are used to synthesize triazole-containing heterocycles. beilstein-journals.org It is conceivable that a suitably functionalized this compound could be a substrate in such reactions to generate novel fused systems.

Reaction Mechanisms and Chemical Transformations of 3 Phenyl 2,4 Quinolinediol

Oxidative and Reductive Transformations of the Quinolinediol System

The quinolinediol framework of 3-phenyl-2,4-quinolinediol is susceptible to both oxidative and reductive transformations, leading to the formation of quinoline-2,4-dione derivatives and hydroquinoline derivatives, respectively.

Conversion to Quinoline-2,4-dione Derivatives

The oxidation of this compound yields the corresponding 3-phenylquinoline-2,4(1H,3H)-dione. This transformation is conceptually an oxidation of the diol to a diketone, although it is often considered in the context of tautomerism, as the dione (B5365651) is the keto form of the diol. The equilibrium between these two forms can be shifted towards the dione under oxidative conditions. While specific oxidizing agents for this direct conversion are not extensively documented in the literature, general methods for the oxidation of similar heterocyclic diols can be employed.

The quinoline-2,4-dione scaffold is a key structural motif in various biologically active compounds. researchgate.net The synthesis of substituted quinoline-2,4-diones often involves cyclization reactions rather than the direct oxidation of the corresponding diols.

Formation of Hydroquinoline Derivatives

Reduction of the quinoline (B57606) ring system in this compound leads to the formation of hydroquinoline derivatives, such as 3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-diol. Catalytic hydrogenation is a common method for the reduction of quinolines to their tetrahydroquinoline counterparts. nih.govnih.gov This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

The reduction process involves the addition of hydrogen atoms across the double bonds of the pyridine (B92270) ring of the quinoline nucleus, resulting in a saturated heterocyclic ring. The specific conditions for the hydrogenation of this compound would likely involve moderate hydrogen pressure and temperature, with the choice of catalyst and solvent influencing the reaction efficiency and selectivity.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic rings of this compound can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic properties of the quinoline ring system and the directing effects of the hydroxyl and phenyl substituents.

Influence of Hydroxyl Groups on Reactivity

The hydroxyl groups at positions 2 and 4 are strong activating groups for electrophilic aromatic substitution. mdpi.com Through resonance, they donate electron density to the quinoline ring, particularly at the ortho and para positions. This increased electron density makes the ring more susceptible to attack by electrophiles. Conversely, the hydroxyl groups can be converted into better leaving groups to facilitate nucleophilic substitution.

In the context of the quinoline ring, the pyridine ring is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Therefore, electrophilic substitution is expected to occur preferentially on the benzene ring of the quinoline core.

Regioselectivity in Substitution Reactions

For electrophilic aromatic substitution, the hydroxyl groups are expected to direct incoming electrophiles to positions 5 and 7 of the quinoline ring, which are ortho and para to the hydroxyl group at position 4. The phenyl group at position 3 will also influence the regioselectivity, but its effect is generally less pronounced than that of the hydroxyl groups. The stability of the intermediate carbocation (arenium ion) will ultimately determine the major product. quimicaorganica.orgyoutube.com

Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless there are strong electron-withdrawing groups present or if the reaction is facilitated by the conversion of the hydroxyl groups into better leaving groups (e.g., tosylates or halides). mdpi.com If such a reaction were to occur, nucleophilic attack would be favored at positions 2 and 4, which are activated by the nitrogen atom. youtube.com

Tautomeric Equilibria and Interconversion Mechanisms

This compound exists in a tautomeric equilibrium with its keto forms, primarily 4-hydroxy-3-phenylquinolin-2(1H)-one and 3-phenylquinoline-2,4(1H,3H)-dione. orientjchem.orgmissouri.eduresearchgate.net This keto-enol tautomerism is a fundamental aspect of its chemistry, as the different tautomers exhibit distinct reactivity. masterorganicchemistry.comlibretexts.org

The equilibrium position is influenced by various factors, including the solvent, temperature, and pH. In many cases, the keto forms are more stable due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org However, the enol (diol) form can be stabilized by factors such as intramolecular hydrogen bonding and aromaticity. masterorganicchemistry.com

The interconversion between the tautomers proceeds through a proton transfer mechanism. This can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon to form the enol. In a basic medium, the alpha-proton is removed to form an enolate ion, which is then protonated on the oxygen to yield the enol. masterorganicchemistry.comlibretexts.org

Interactive Data Table: Tautomeric Forms of this compound

Tautomeric FormStructureKey Features
This compound (Diol)Diol Structure
Keto-Enol StructureDione Structure

Keto-Enol Tautomerism and its Structural Implications

One of the most significant chemical characteristics of the this compound scaffold is its existence as a mixture of tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the phenomenon is primarily a keto-enol tautomerism involving the hydroxyl groups and the heterocyclic ring.

The equilibrium can involve several forms, with the main contributors being the dihydroxy (enol) form and various quinolone (keto) forms. The primary tautomers include:

This compound (Di-enol form): The fully aromatic dihydroxy tautomer.

3-Hydroxy-2-phenyl-4(1H)-quinolone (Keto-enol form): A common tautomer where the hydroxyl group at position 4 has converted to a carbonyl group. nih.gov This form is also referred to as 3-hydroxy-2-phenyl-1H-quinolin-4-one. nih.gov

4-Hydroxy-3-phenyl-2(1H)-quinolone (Keto-enol form): An alternative keto-enol tautomer where the hydroxyl group at position 2 has become a carbonyl.

3-Phenyl-1H-quinoline-2,4-dione (Di-keto form): The non-aromatic dicarbonyl tautomer.

The existence of these different tautomers means that this compound can exhibit dual reactivity, acting as a nucleophile through either its oxygen atoms or the carbon at the 3-position, depending on the tautomeric form present and the reaction conditions.

Tautomer NameStructural ClassKey Features
This compoundDi-enolFully aromatic heterocyclic system; two hydroxyl groups.
3-Hydroxy-2-phenyl-4(1H)-quinoloneKeto-enolCarbonyl at C4, hydroxyl at C3; partial disruption of aromaticity. nih.gov
4-Hydroxy-3-phenyl-2(1H)-quinoloneKeto-enolCarbonyl at C2, hydroxyl at C4; partial disruption of aromaticity.
3-Phenyl-1H-quinoline-2,4-dioneDi-ketoTwo carbonyl groups (C2 and C4); non-aromatic nitrogen heterocycle.

Factors Influencing Tautomeric Stability and Distribution

The equilibrium distribution among the tautomers of this compound is not static and is influenced by a variety of internal and external factors.

Substituents: The nature and position of substituents on the quinoline ring play a critical role. The phenyl group at the C3 position exerts both steric and electronic effects that influence the relative stability of the tautomers. In related 2,3-disubstituted 4-quinolones, it has been observed that a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. researchgate.net

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize certain tautomers. For instance, in the 3-hydroxy-4(1H)-quinolone form, a hydrogen bond can form between the C3-hydroxyl group and the C4-carbonyl oxygen. mdpi.com Similarly, the 4-hydroxy-2(1H)-quinolone form can be stabilized by a hydrogen bond between the C4-hydroxyl and the C3-substituent if it contains an acceptor atom. Intermolecular hydrogen bonding with solvent molecules or other solute molecules in the crystal lattice also plays a crucial role. mdpi.com

Solvent Effects: The polarity of the solvent can dramatically shift the tautomeric equilibrium. Polar solvents tend to stabilize more polar tautomers, such as the zwitterionic or keto forms, through dipole-dipole interactions or hydrogen bonding. nih.gov Conversely, nonpolar solvents may favor less polar forms, such as the di-enol tautomer, which can be stabilized by intramolecular hydrogen bonds.

Aromaticity: The gain or loss of aromatic stabilization energy is a major driving force. The di-enol form benefits from the full aromaticity of the quinoline ring system. The keto forms are generally less stable due to the disruption of this aromaticity, but this can be offset by the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond and favorable hydrogen bonding interactions. researchgate.net

Coordination Chemistry and Ligand Properties

The tautomeric nature of this compound, particularly the presence of hydroxyl and carbonyl groups in close proximity, makes it an excellent candidate as a chelating ligand for metal ions.

Chelation of Transition Metals via Hydroxyl Groups

The 2,4-dihydroxyquinoline scaffold is recognized for its ability to chelate metal ions. nih.gov The two hydroxyl groups in the di-enol tautomer, or the hydroxyl and carbonyl groups in the keto-enol tautomers, form a bidentate coordination site. This site is well-suited for binding to transition metal ions, forming a stable five- or six-membered chelate ring. The deprotonation of one or both hydroxyl groups creates an anionic ligand that can form strong coordinate bonds with a metal center. The phenyl group at the C3 position can sterically and electronically influence the stability and geometry of the resulting metal complexes.

Formation of Metal Complexes

While specific metal complexes of this compound are not extensively detailed in the surveyed literature, the parent compound 8-hydroxyquinoline is a classic and powerful chelating agent, indicating a strong precedent for the coordination ability of this class of compounds. orientjchem.org The 2,4-quinolinediol (B147529) system can act as an O,O'-donor ligand. Depending on the metal ion's preferred coordination number, its oxidation state, and the reaction stoichiometry, various types of complexes can be envisioned. These could range from simple mononuclear complexes, where one or more ligands coordinate to a central metal ion, to more complex polynuclear structures. The formation of such complexes would be readily identifiable by changes in spectroscopic properties (e.g., UV-Vis, IR) and magnetic susceptibility measurements.

Coordinating TautomerDonor AtomsChelate Ring SizeDescription
Di-enol (deprotonated)O2, O46-memberedCoordination via the two deprotonated hydroxyl groups.
Keto-enol (deprotonated)O4 (carbonyl), O3 (hydroxyl)5-memberedCoordination through the C4-carbonyl oxygen and the deprotonated C3-hydroxyl group.
Keto-enol (deprotonated)O2 (carbonyl), O4 (hydroxyl)6-memberedCoordination via the C2-carbonyl oxygen and the deprotonated C4-hydroxyl group.

Rearrangement and Cycloaddition Reaction Mechanisms

The quinolone scaffold is a versatile building block in organic synthesis and can undergo various transformations, including rearrangements and cycloadditions.

Intramolecular Cyclization Processes

While specific studies on intramolecular cyclization of this compound are not prominent, the synthesis of the quinolone ring system itself often involves an intramolecular cyclization as a key step. For example, derivatives of 4-phenyl-2-quinolone can be synthesized via the intramolecular cyclization of intermediate benzoylacetanilides using acid catalysis. nih.gov

Furthermore, 4-hydroxy-2(1H)-quinolones are valuable synthons for the construction of more complex, fused heterocyclic systems. researchgate.net They can participate in tandem reactions, such as reactions with propargylic alcohols to form pyrano[3,2-c]quinolones. semanticscholar.org These reactions often proceed through initial addition to the nucleophilic C3 position of the quinolone, followed by an intramolecular cyclization. Given the presence of the reactive phenyl and diol functionalities, it is plausible that this compound could serve as a precursor for the synthesis of fused polycyclic heteroaromatic compounds through intramolecular electrophilic substitution on the phenyl ring or other cyclization pathways, though specific examples for this compound are not detailed in the available literature. Additionally, quinolones are known to undergo photochemical reactions, which can include rearrangements and cycloadditions, suggesting another potential avenue for transformations of this molecule. researchgate.netchemspider.com

Spiro-Compound Formation Mechanisms

The formation of spiro-compounds from this compound, which predominantly exists in its more stable tautomeric form as 3-phenyl-4-hydroxyquinolin-2(1H)-one, is a subject of significant interest in synthetic organic chemistry. While specific literature detailing the spirocyclization mechanisms directly from this compound is limited, plausible pathways can be postulated based on the well-documented reactivity of the 4-hydroxy-2-quinolone scaffold. The C3 position of the quinolone ring is highly activated and serves as a nucleophilic center, readily participating in a variety of condensation and addition reactions that can lead to the formation of complex spirocyclic systems.

A plausible and efficient approach to constructing spiro-compounds involving this compound is through a multi-component reaction strategy. A hypothetical, yet chemically sound, mechanism for the formation of a spiro-compound is detailed below, involving a base-catalyzed tandem Knoevenagel condensation and Michael addition/cyclization sequence.

Proposed Reaction Mechanism:

The proposed reaction involves the condensation of 3-phenyl-4-hydroxyquinolin-2(1H)-one with an α,β-unsaturated ketone, for instance, chalcone (1,3-diphenyl-2-propen-1-one), in the presence of a basic catalyst such as piperidine (B6355638) or triethylamine.

Step 1: Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene (B1212753) group at the C3 position of the 3-phenyl-4-hydroxyquinolin-2(1H)-one by the base, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the chalcone in a Knoevenagel-type condensation. Subsequent dehydration of the resulting aldol adduct leads to the formation of a highly conjugated intermediate.

Step 2: Intramolecular Michael Addition and Cyclization

The newly formed intermediate possesses a reactive enone system. The hydroxyl group at the C4 position of the quinolone ring, acting as an internal nucleophile, attacks the β-carbon of the enone system in a 1,4-conjugate (Michael) addition. This intramolecular cyclization results in the formation of a new heterocyclic ring, creating the spirocyclic core.

Step 3: Tautomerization

The final step involves the tautomerization of the enol intermediate to the more stable keto form, yielding the final spiro-compound.

This proposed mechanism is consistent with the known reactivity of 4-hydroxy-2-quinolones, which readily undergo reactions at the C3 position. The formation of the spiro-linkage at the C3 position is a common feature in the synthesis of spiro-compounds from related heterocyclic systems.

Illustrative Research Findings:

The following table presents hypothetical data for the proposed synthesis of a spiro-compound from this compound and various chalcone derivatives, illustrating the potential scope and efficiency of such a reaction.

EntryChalcone Derivative (R1, R2)CatalystSolventReaction Time (h)Yield (%)
1R1=H, R2=HPiperidineEthanol1285
2R1=OCH3, R2=HTriethylamineToluene1090
3R1=Cl, R2=HDBUAcetonitrile882
4R1=H, R2=NO2PiperidineMethanol1578

This interactive data table showcases the expected outcomes based on the electronic effects of substituents on the chalcone moiety and the choice of catalyst and solvent, which are critical parameters in optimizing such multi-component reactions. Electron-donating groups on the chalcone are expected to increase the reaction rate and yield, while electron-withdrawing groups may have the opposite effect. The choice of a suitable base and solvent system is also crucial for efficient catalysis and to ensure the solubility of the reactants and intermediates.

Design and Synthesis of Advanced 3 Phenyl 2,4 Quinolinediol Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies in Derivative Design

The biological activity and chemical reactivity of 3-phenyl-2,4-quinolinediol derivatives are intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are therefore fundamental in guiding the design of new analogs with enhanced or specific properties. These studies systematically evaluate how modifications to the core structure influence its behavior.

Impact of Substituent Position and Electronic Character on Reactivity

The placement and electronic nature of substituents on both the quinolinediol core and the 3-phenyl ring are critical determinants of the molecule's reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the heterocyclic system and the appended phenyl ring.

For instance, the introduction of EWGs on the phenyl ring can render the C-3 position of the quinoline (B57606) core more electrophilic, potentially influencing its susceptibility to nucleophilic attack. Conversely, EDGs can enhance the nucleophilicity of the quinoline system. The position of these substituents (ortho, meta, or para on the phenyl ring) also plays a vital role, not only through electronic effects (inductive and resonance) but also through steric hindrance, which can dictate the preferred conformation of the molecule and its interaction with other reagents.

Steric and Electronic Effects of Aryl and Alkyl Moieties

The steric bulk and electronic properties of various aryl and alkyl groups introduced at different positions of the this compound scaffold profoundly influence its reactivity and potential biological interactions. The size and conformation of these substituents can impose steric constraints that affect reaction rates and pathways. For example, bulky substituents at the ortho position of the phenyl ring can hinder rotation around the C3-phenyl bond, leading to specific atropisomers with distinct chemical properties.

Synthesis of Variously Substituted this compound Derivatives

The synthesis of a diverse library of this compound derivatives is key to exploring the full scope of their potential applications. This involves the development of versatile synthetic methodologies that allow for the introduction of a wide range of functional groups at specific positions.

Phenyl Ring Modifications and Substitutions

Modifications to the 3-phenyl ring are a primary strategy for fine-tuning the properties of the quinolinediol core. Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce a variety of functional groups onto the phenyl ring, either before or after the construction of the quinoline scaffold.

Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, offer powerful tools for the introduction of diverse aryl, vinyl, and alkynyl substituents. These reactions are typically high-yielding and tolerate a wide range of functional groups, making them ideal for the late-stage diversification of this compound derivatives.

Table 1: Examples of Phenyl Ring Modifications

Substituent Position on Phenyl Ring Potential Synthetic Method
Nitro (-NO₂) para Nitration
Bromo (-Br) meta Bromination
Acetyl (-COCH₃) para Friedel-Crafts Acylation
Phenyl (-C₆H₅) para Suzuki Coupling
Vinyl (-CH=CH₂) para Heck Coupling

Heteroaryl Incorporations into the Quinolinediol Framework

The incorporation of heteroaryl moieties at the 3-position of the 2,4-quinolinediol (B147529) framework can introduce new hydrogen bonding capabilities, alter the electronic properties, and provide additional points for interaction with biological targets. The synthesis of these 3-heteroaryl derivatives often involves palladium-catalyzed cross-coupling reactions. nih.gov For instance, the C-H functionalization of a 3-bromo-2,4-dimethoxyquinoline with various azoles, followed by demethylation, can yield the desired 3-heteroaryl-2,4-quinolinediol derivatives. nih.gov

Table 2: Examples of Heteroaryl Incorporation

Heteroaryl Group Coupling Partner Catalytic System
Pyrazole 3-Bromo-2,4-dimethoxyquinoline Pd(OAc)₂/CuI, PPh₃, LiOtBu
Imidazole 3-Bromo-2,4-dimethoxyquinoline Pd(OAc)₂/CuI, PPh₃, LiOtBu
Benzimidazole 3-Bromo-2,4-dimethoxyquinoline Pd(OAc)₂/CuI, PPh₃, LiOtBu
Purine 3-Bromo-2,4-dimethoxyquinoline Pd-catalyzed Liebeskind–Srogl cross-coupling

Development of Related Quinoline-4-one and Quinolinedione Analogs

The this compound scaffold serves as a versatile precursor for the synthesis of related quinoline-4-one and quinolinedione analogs. These transformations often involve selective oxidation or functional group interconversion.

The conversion of a 2,4-quinolinediol to a quinoline-4-one can be achieved through selective modification of the hydroxyl group at the C-2 position. For example, O-alkylation, such as methylation, followed by other transformations can lead to the formation of a 2-alkoxy-quinoline-4-one.

The synthesis of quinolinedione analogs from this compound would typically involve oxidation of the diol system. The choice of oxidizing agent and reaction conditions would be critical to control the regioselectivity and avoid over-oxidation or degradation of the quinoline core. The resulting quinolinediones would present a different electronic and steric profile, offering another avenue for the development of novel derivatives.

Synthesis of 4-Hydroxyquinolin-2-one Derivatives

The synthesis of 4-hydroxyquinolin-2-ones serves as the foundational step for accessing the this compound core structure. Several classical and modern synthetic methods are available for the construction of this key intermediate.

One of the most established methods is the Conrad-Limpach synthesis , which involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.comnih.govwikipedia.orgquimicaorganica.org To obtain 3-phenyl substituted derivatives, diethyl phenylmalonate is a common choice for the β-ketoester component. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) framework. wikipedia.orgnih.gov The choice of solvent is crucial, with high-boiling inert solvents like mineral oil significantly improving the reaction yields. wikipedia.org

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to traditional heating methods. nih.govresearchgate.net This technique can significantly reduce reaction times and improve yields for the condensation of anilines with malonic acid derivatives. For instance, the microwave-assisted reaction of anilines with diethyl malonate has been successfully employed for the synthesis of various 4-hydroxy-1H-quinolin-2-ones. nih.gov Bismuth chloride (BiCl3) has been reported as an effective Lewis acid catalyst for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones, offering a green and efficient protocol. nih.gov

A general representation of the synthesis of a 4-hydroxy-3-phenylquinolin-2-one derivative is presented in Table 1.

Reactant 1 Reactant 2 Method Product Reference
N-methylanilineDiethyl phenylmalonateThermal condensation4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one nih.gov
Substituted anilinesDiethyl malonateMicrowave irradiationRing-substituted 4-hydroxy-1H-quinolin-2-ones nih.gov

Generation of 3,3-Disubstituted Quinoline-2,4-diones

The C-3 position of the this compound scaffold is amenable to further substitution, leading to the formation of 3,3-disubstituted quinoline-2,4-diones. These derivatives are of interest due to their potential biological activities.

A key strategy to access these compounds involves the initial halogenation of the 3-position. For example, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one has been successfully converted to the corresponding 3-bromo- (B131339) and 3-chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-diones. nih.gov These 3-halo derivatives serve as valuable precursors for nucleophilic substitution reactions, allowing for the introduction of a second substituent at the C-3 position.

While direct alkylation of the C-3 position can be challenging, the use of a pre-existing substituent that can be readily displaced is a common approach. The general scheme for the generation of 3,3-disubstituted quinoline-2,4-diones is outlined below.

Table 2: Synthetic Approach to 3,3-Disubstituted Quinoline-2,4-diones

Starting Material Reagent Intermediate Second Reagent Final Product
4-Hydroxy-3-phenylquinolin-2(1H)-oneHalogenating agent (e.g., NBS, NCS)3-Halo-3-phenylquinoline-2,4-dioneNucleophile (e.g., organometallic reagent, enolate)3-Nucleophile-3-phenylquinoline-2,4-dione

Construction of Fused and Bridged Quinolinediol Systems

The this compound core can be further elaborated into more complex polycyclic systems through the construction of fused or bridged rings. These advanced scaffolds are of significant interest in medicinal chemistry and natural product synthesis.

Pyrano-Quinolinedione Derivatives

The fusion of a pyran ring to the quinoline-2,4-dione core results in the formation of pyrano-quinolinedione derivatives, a class of compounds with reported biological activities. A common and efficient method for the synthesis of these fused systems is through one-pot multicomponent reactions.

These reactions typically involve the condensation of a 4-hydroxyquinolin-2-one, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net The reaction is often catalyzed by a base like piperidine (B6355638) or triethylamine. This approach allows for the rapid and diverse synthesis of pyrano[3,2-c]quinolone derivatives. While many examples utilize simpler 4-hydroxyquinolin-2-ones, the methodology is applicable to 3-phenyl substituted analogues.

Table 3: Multicomponent Synthesis of Pyrano[3,2-c]quinolone Derivatives

Quinolinone Component Aldehyde Active Methylene Compound Catalyst Product Reference
2,4-Dihydroxy-1-methylquinolineAromatic aldehydesMalononitrileTriethylamine2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles nih.gov
4-Hydroxyquinolin-2(1H)-onesVarious aldehydesMalononitrilePiperidine, TEBA, etc.Pyrano[3,2-c]quinolin-5-one derivatives researchgate.net

Acid-catalyzed tandem reactions of 4-hydroxyquinolin-2-ones with propargylic alcohols also provide a route to pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.govrsc.org

Tricyclic Quinoline Alkaloid Scaffolds

The synthesis of tricyclic quinoline alkaloid scaffolds represents a significant challenge in organic synthesis. While direct construction from this compound is not extensively documented, established quinoline syntheses can be adapted to generate such complex structures.

The Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, yields quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netyoutube.comijsr.netyoutube.comiipseries.org By using a cyclic ketone as the carbonyl component, this reaction can be employed to construct tricyclic systems where the third ring is fused to the quinoline core. The resulting carboxylic acid can then be subjected to further transformations.

Another approach involves the intramolecular cyclization of suitably functionalized quinoline derivatives. For instance, a 3-substituted quinolinone bearing a reactive side chain can undergo intramolecular annulation to form a third ring. rsc.org The successful total synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B was achieved through an electrocyclization of a carbodiimide (B86325) intermediate. nih.gov

Novel this compound Conjugates and Macromolecular Constructs

The functional handles present in the this compound system, namely the hydroxyl and amine (in its tautomeric form) groups, allow for its conjugation to other molecules and macromolecules, leading to novel materials with tailored properties.

Synthesis of Azo Dye Derivatives

Azo dyes are a large and important class of colored compounds with wide-ranging applications. The 4-hydroxyquinolin-2-one scaffold is an excellent coupling component for the synthesis of azo dyes due to the activating effect of the hydroxyl group.

The synthesis of azo dyes derived from this compound follows the general principle of diazotization and coupling. libretexts.orglibretexts.orgglobalresearchonline.net In the first step, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. In the second step, the diazonium salt is added to a solution of 3-phenyl-4-hydroxyquinolin-2-one, usually under basic or neutral conditions, to effect the azo coupling reaction. The electrophilic diazonium ion attacks the electron-rich quinolinone ring, typically at the position adjacent to the hydroxyl group, to form the azo linkage (-N=N-). nih.govniscpr.res.inekb.egresearchgate.netresearchgate.netsemanticscholar.orgscilit.comresearchgate.netrsc.orgeurjchem.comnih.gov

The properties of the resulting azo dye, such as its color and fastness, can be tuned by varying the substituents on the aromatic ring of the diazonium salt.

Table 4: General Synthesis of Azo Dyes from 3-Phenyl-4-hydroxyquinolin-2-one

Step Reactants Conditions Product Reference
1. DiazotizationSubstituted aniline (B41778), Sodium nitrite, Hydrochloric acid0-5 °CAryl diazonium salt nih.govniscpr.res.in
2. CouplingAryl diazonium salt, 3-Phenyl-4-hydroxyquinolin-2-oneBasic or neutral pH3-(Arylazo)-3-phenylquinoline-2,4-dione derivative nih.govniscpr.res.in

Incorporation into Polymeric or Supramolecular Structures

The integration of this compound derivatives and analogs into larger, ordered architectures represents a sophisticated strategy for the development of advanced functional materials. By utilizing the quinolinediol core as a structural building block, researchers can construct complex polymeric or supramolecular systems with tailored properties. These organized assemblies, such as Covalent Organic Frameworks (COFs), leverage the inherent chemical and physical characteristics of the quinoline moiety to create materials with applications in areas like gas sorption and separation.

Covalent Organic Frameworks (COFs) via Multicomponent Reactions

A significant approach for incorporating phenyl-quinoline structures into polymeric frameworks is through multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more starting components react to form a single product, offering efficiency, atom economy, and structural diversity. This methodology has been successfully employed to synthesize highly stable, crystalline COFs containing quinoline linkages.

One notable example is the use of a Povarov reaction to generate 2,4-phenylquinoline linkages within a COF structure. nih.gov In this process, aldehydes and amines are reacted in the presence of electron-rich alkenes to form the core quinoline heterocycle, which serves as the linking unit of the framework. nih.gov By carefully selecting the starting monomers, researchers can control the porosity and functionality of the resulting material.

Research has also demonstrated the synthesis of structural isomers of these COFs. For instance, a domino reaction involving epoxystyrene as one of the components can produce a novel 2,3-phenyl-quinoline-linked COF, contrasting with the 2,4-phenyl-quinoline linkage from the Povarov reaction. nih.gov This ability to create isomeric COFs is crucial as the precise positioning of the pendant phenyl groups within the COF pores significantly influences the material's properties and potential applications. nih.gov For example, the arrangement of these groups plays a critical role in the framework's ability to selectively adsorb benzene (B151609) over cyclohexane, an industrially relevant separation process. nih.gov

The table below summarizes the characteristics of isomeric COFs synthesized via different multicomponent reactions.

Table 1. Comparison of Isomeric Phenyl-Quinoline-Linked Covalent Organic Frameworks (COFs)
Framework DesignationSynthetic ReactionKey MonomersResulting LinkageKey PropertiesReference
P4QyPovarov ReactionAldehydes, Amines, Styrene2,4-diphenyl-substituted quinolineThermally and chemically stable; specific pore environment. nih.gov
P3QyDomino ReactionAldehydes, Amines, Epoxystyrene2,3-diphenyl-substituted quinolineThermally and chemically stable; isomeric structure to P4Qy; different pore geometry influencing sorption selectivity. nih.gov

Furthermore, the 2,3-phenylquinoline structures offer the potential for post-synthetic modification. They can undergo a Scholl reaction, which is an aryl-aryl oxidative coupling, to form extended, fused heteropolyaromatic linkages within the COF. nih.gov This in-situ ring-closing reaction enhances the aromatic system and can further improve the thermal and chemical stability of the resulting framework. nih.gov

The successful synthesis of these quinoline-based COFs opens a new pathway for constructing heteropolyaromatic frameworks with precisely controlled structures and functionalities derived from the incorporated phenyl-quinoline units.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Phenyl 2,4 Quinolinediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H and ¹³C NMR for Structural Integrity and Tautomeric Identification

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the molecular structure of 3-Phenyl-2,4-quinolinediol. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring and the quinoline (B57606) core. The integration of these signals would confirm the number of protons in each environment. Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule.

A critical aspect for this compound is the potential for tautomerism. This compound can exist in equilibrium between the diol form and its keto-enol tautomers, such as 4-hydroxy-3-phenylquinolin-2(1H)-one. NMR spectroscopy is the primary tool for investigating such equilibria in solution. rsc.org The presence of specific signals, for instance, a broad signal for an enolic hydroxyl proton or distinct chemical shifts for the C2 and C4 carbons, would help identify the predominant tautomeric form. However, without experimental spectra, a definitive analysis is not possible.

Table 1: Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only, as experimental data is not available.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data Unavailable Data Unavailable Data Unavailable Aromatic Protons (Quinoline)
Data Unavailable Data Unavailable Data Unavailable Aromatic Protons (Phenyl)
Data Unavailable Data Unavailable Data Unavailable OH Protons

Table 2: Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only, as experimental data is not available.

Chemical Shift (δ) ppm Assignment
Data Unavailable C2, C4 (Quinoline)
Data Unavailable C3 (Quinoline)
Data Unavailable Other Aromatic Carbons

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map the connectivity of protons within the phenyl and quinoline ring systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the phenyl ring to the quinoline core at the C3 position. sdsu.edu

Without the raw data from these experiments, a connectivity analysis cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. scielo.br For this compound (C₁₅H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to an experimental value. This confirmation of the molecular formula is a critical step in structural validation. While the theoretical exact mass can be calculated, the experimental verification is absent from the literature.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable clues about the molecule's structure. mdpi.com For this compound, characteristic fragmentation pathways would likely involve cleavages of the quinoline ring system and the loss of small molecules like CO or HCN. Analyzing these pathways helps to confirm the connectivity of the constituent parts of the molecule. No such fragmentation data has been published for this specific compound.

Table 3: Anticipated HRMS and Major MS/MS Fragments for this compound This table is for illustrative purposes only, as experimental data is not available.

Ion Calculated Exact Mass (m/z) Observed m/z Fragment Assignment
[M+H]⁺ 238.0817 Data Unavailable Molecular Ion
Fragment 1 Data Unavailable Data Unavailable e.g., Loss of CO
Fragment 2 Data Unavailable Data Unavailable e.g., Phenyl Cation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present. nih.gov

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:

O-H stretching from the hydroxyl groups, which would be broad if involved in hydrogen bonding.

N-H stretching if the keto-enol tautomer is present.

C=O stretching (in the keto-enol tautomer) typically appears as a strong band.

C=C and C=N stretching from the aromatic rings.

C-H stretching and bending modes for the aromatic rings.

A comparison of FT-IR and Raman data can provide complementary information based on the selection rules for each technique. Unfortunately, no experimental vibrational spectra for this compound are available.

Table 4: Expected Key Vibrational Bands (cm⁻¹) for this compound This table is for illustrative purposes only, as experimental data is not available.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H Stretch 3200-3600
C=O Stretch (keto tautomer) 1650-1700
Aromatic C=C Stretch 1450-1600
Aromatic C-H Bending 690-900

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Key functional groups and their expected vibrational frequencies include:

O-H and N-H Stretching: Due to the diol group in the enol form and the amide group in the keto form, broad absorption bands are anticipated in the 3400-3200 cm⁻¹ region, characteristic of hydrogen-bonded O-H and N-H stretching. For related quinoline derivatives, N-H stretching vibrations have been observed in the 3400 to 3300 cm⁻¹ range. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both the quinoline and phenyl rings are expected to appear in the 3200 to 3000 cm⁻¹ region. researchgate.net

C=O Stretching: The keto tautomer would exhibit strong carbonyl (C=O) stretching absorptions. For related 5,8-quinolinedione (B78156) derivatives, these bands are observed between 1675 and 1687 cm⁻¹. mdpi.com For this compound, these peaks would be a key indicator of the presence of the dione (B5365651) tautomer.

C=C and C=N Stretching: Vibrations corresponding to the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline and phenyl rings are expected in the 1650-1450 cm⁻¹ region. Phenyl ring C=C stretching modes are typically observed in the 1600–1500 cm⁻¹ range. mdpi.com

C-O Stretching: The C-O stretching vibrations from the hydroxyl groups of the enol form are anticipated in the 1300-1200 cm⁻¹ region. mdpi.com

The following table summarizes the predicted FT-IR vibrational bands for this compound based on analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference Compounds
O-H / N-H Stretch-OH (enol) / -NH (keto)3400 - 3200 (Broad)Quinoline Derivatives researchgate.net
Aromatic C-H StretchQuinoline & Phenyl Rings3200 - 3000Quinoline Derivatives researchgate.net
C=O StretchAmide/Ketone (keto form)~16805,8-Quinolinedione Derivatives mdpi.com
C=C / C=N StretchQuinoline & Phenyl Rings1650 - 1450Phenyl Porphyrins mdpi.com
C-O StretchPhenolic -OH (enol form)1300 - 12005,8-Quinolinedione Derivatives mdpi.com

Raman Spectroscopy for Molecular Vibrations

Specific Raman spectroscopic data for this compound is not documented in the available literature. However, predictions can be made based on the analysis of similar molecules. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for characterizing the carbocyclic and heterocyclic ring systems.

Expected characteristic Raman bands include:

Ring Breathing Modes: The symmetric "breathing" modes of the phenyl and quinoline rings are expected to produce strong and sharp signals, typically in the 1000-1100 cm⁻¹ region. For 4-chlorophenyl quinoline-2-carboxylate, a ring breathing mode is assigned at 1070 cm⁻¹. researchgate.net

N≡N Bond Stretching: While not present in the target molecule, studies on phenyl-derivatives show that Raman is highly effective at identifying specific functional groups, such as the N≡N bond stretching in diazonium salts, which appears in the 2285-2305 cm⁻¹ range. researchgate.net This highlights the technique's utility for functional group confirmation.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic rings would also be present, complementing the data from FT-IR spectroscopy.

C=C Stretching: The C=C stretching modes of the benzene (B151609) ring are expected to be prominent, often appearing around 1585-1610 cm⁻¹. researchgate.netresearchgate.net

The following table outlines the predicted Raman bands for this compound.

Vibrational ModeFunctional Group / MoietyExpected Wavenumber (cm⁻¹)Reference Compounds
Aromatic C-H StretchQuinoline & Phenyl Rings3100 - 30004-chlorophenyl quinoline-2-carboxylate researchgate.net
Benzene Ring StretchingPhenyl Ring1610 - 1585Phenyl-Derivatives researchgate.net
Ring Breathing ModeQuinoline & Phenyl Rings1100 - 10004-chlorophenyl quinoline-2-carboxylate researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is governed by the electronic transitions within its conjugated π-system, which extends over both the quinoline core and the phenyl substituent. The primary electronic transitions expected are π → π* and n → π*. youtube.com

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Due to the extensive conjugation in the molecule, these transitions are expected to result in strong absorption bands. In conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift in the absorption maximum (λ_max). nih.gov

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity compared to π → π* transitions.

A study on the parent compound, 2,4-quinolinediol (B147529), provides a foundational understanding of the electronic spectra. journalcra.com The addition of a phenyl group at the 3-position is expected to extend the π-conjugation, which would likely cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted 2,4-quinolinediol core. This effect is observed in other phenyl-substituted quinolines. researchgate.net

Investigation of Solvatochromic Behavior and pH Effects on Absorption Spectra

The absorption spectrum of this compound is expected to be sensitive to the surrounding environment, exhibiting both solvatochromism (changes in absorption spectra with solvent polarity) and pH-dependent shifts.

Solvatochromic Behavior: A study conducted on the parent 2,4-quinolinediol in nine different solvents demonstrated that its absorption spectra are influenced by solvent polarity and hydrogen bonding capabilities. journalcra.com The effects were interpreted using linear solvation energy relationships, indicating that both non-specific dielectric interactions and specific hydrogen bond donor/acceptor interactions with solvent molecules play a role. journalcra.com For this compound, similar behavior is expected. Polar protic solvents, capable of hydrogen bonding with the hydroxyl and nitrogen atoms, would likely stabilize the ground or excited states differently than polar aprotic or non-polar solvents, leading to shifts in λ_max. nih.gov

pH Effects: The presence of acidic hydroxyl groups and a basic nitrogen atom makes the electronic structure of this compound susceptible to changes in pH. Protonation of the nitrogen atom or deprotonation of the hydroxyl groups at different pH values will alter the extent of conjugation and the electron distribution within the molecule. This modification of the chromophore is expected to cause significant shifts in the absorption spectrum. In similar heterocyclic systems, changing the pH can induce reversible shifts in absorption and emission wavelengths, indicating a change in the electronic structure of the molecule. nih.govnih.gov

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A definitive single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, analysis of crystal structures of closely related quinoline and quinazolinone derivatives allows for a detailed prediction of its solid-state conformation and packing. nih.govmdpi.com

Molecular Geometry: The quinolinediol ring system is expected to be largely planar. The key structural parameter would be the dihedral angle between the plane of the quinoline system and the plane of the phenyl ring at the 3-position. In a related structure, 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the dihedral angle between the dihydroquinazoline (B8668462) ring and the phenyl ring is 79.84°. mdpi.com For this compound, this angle will be determined by the balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization gained from conjugation.

Intermolecular Interactions: The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, N) suggests that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. These interactions would likely link molecules into chains or sheets.

π-π Stacking: The planar aromatic surfaces of the quinoline and phenyl rings would facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. Such interactions are common in the crystal packing of planar aromatic compounds.

The combination of hydrogen bonding and π-π stacking would define the three-dimensional supramolecular architecture of this compound in the solid state.

Confirmation of Regiochemistry and Stereochemistry

The unambiguous determination of a molecule's constitution and spatial arrangement is fundamental in chemical science. For this compound, advanced spectroscopic and crystallographic techniques are employed to confirm the precise placement of the phenyl substituent (regiochemistry) and the three-dimensional architecture of the molecule (stereochemistry).

Regiochemical Elucidation

The regiochemistry of this compound, which specifies the substitution pattern on the quinoline core, is primarily established using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A critical aspect of 2,4-quinolinediol systems is their existence in various tautomeric forms. The principal tautomers are the diol form (quinoline-2,4-diol), the keto-enol form (4-hydroxy-1H-quinolin-2-one), and the diketo form (quinoline-2,4(1H,3H)-dione). Spectroscopic analysis provides insight into the predominant form in a given environment. The presence of the phenyl group at the C3 position is confirmed by analyzing the coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectroscopy:

In the ¹H NMR spectrum, the absence of a proton signal at the C3 position is a key indicator of substitution at this site. The remaining protons on the quinoline core would exhibit chemical shifts and coupling constants characteristic of their positions, which can be compared against the parent 2,4-quinolinediol compound. The phenyl group would produce distinct signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides further confirmation. The carbon at the C3 position, directly bonded to the phenyl group, would show a characteristic chemical shift. The signals for C2 and C4 would be significantly influenced by their tautomeric state (enol vs. keto), typically appearing at lower fields in their keto forms.

The following table outlines the expected NMR data for the 4-hydroxy-1H-quinolin-2-one tautomer of this compound, based on analysis of related quinoline derivatives.

¹H NMR Data (Expected) ¹³C NMR Data (Expected)
Assignment δ (ppm)
H5~8.0-8.2
H6~7.2-7.4
H7~7.5-7.7
H8~7.8-8.0
NH~11.0-12.0
Phenyl-H~7.3-7.6
OHVariable

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For this compound, HRMS would verify the molecular formula as C₁₅H₁₁NO₂. nih.gov

Stereochemical Confirmation

Stereochemistry defines the three-dimensional arrangement of atoms.

Chirality:

Based on its structure, this compound is an achiral molecule. nih.gov It lacks a chiral center and does not possess any element of chirality that would make it non-superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers.

X-ray Crystallography:

Key structural parameters that would be determined from an X-ray crystallographic study are detailed in the table below.

Structural Parameter Information Provided
Bond Lengths Confirms the C-C bond between the quinoline C3 and the phenyl ring. Distinguishes between C=O and C-O bonds, clarifying the tautomeric form in the solid state.
Bond Angles Defines the geometry of the quinoline and phenyl rings.
Dihedral (Torsion) Angles Determines the rotational angle of the phenyl group at C3 relative to the plane of the quinoline ring, revealing any steric hindrance and the molecule's overall planarity.
Unit Cell Packing Shows intermolecular interactions, such as hydrogen bonding involving the hydroxyl and keto/amide groups, which stabilize the crystal lattice.

Theoretical and Computational Chemistry Approaches in 3 Phenyl 2,4 Quinolinediol Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 3-Phenyl-2,4-quinolinediol.

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. nih.gov For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The process typically employs a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.comscispace.com

Conformational analysis is also crucial for understanding the molecule's flexibility, particularly the rotation of the phenyl group relative to the quinolinediol core. By calculating the energy at different dihedral angles, a potential energy surface can be generated to identify the most stable conformers and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-C31.37
C3-C1'1.49
C4-O1.36
Bond Angle (°)C2-C3-C4120.5
C3-C1'-C2'120.1
Dihedral Angle (°)N1-C2-C3-C1'179.8
C2-C3-C1'-C6'45.2

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Prediction of Electronic Structure and Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

DFT is a powerful tool for elucidating the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and electronic transitions.

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsapub.org By calculating the energies of electronic excitations from the ground state to various excited states, the absorption maxima (λmax) can be determined, which is invaluable for interpreting experimental spectra. mdpi.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). imist.mamodgraph.co.uktsijournals.com These theoretical calculations can aid in the assignment of experimental NMR signals and provide confidence in the determined structure. imist.maq-chem.com

Table 2: Predicted Spectroscopic Data for this compound

PropertyParameterPredicted Value
UV-Vis (TD-DFT)λmax (nm)285, 320
¹H NMR (GIAO)δ (ppm) for H at C57.85
δ (ppm) for H at C2'7.42
¹³C NMR (GIAO)δ (ppm) for C2165.3
δ (ppm) for C4178.1

Note: These values are hypothetical and serve to illustrate the type of data generated by these computational methods.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, which allows for the elucidation of reaction mechanisms. rsc.orgmdpi.com For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can be used to identify the structures of transition states and intermediates.

By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. This information is critical for optimizing reaction conditions and for designing new synthetic routes.

Calculation of Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. rasayanjournal.co.inscielo.org.mxhakon-art.com These descriptors are calculated from the energies of the HOMO and LUMO and provide insights into the molecule's stability and reactivity. mdpi.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 3: Calculated Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
HOMO EnergyE(HOMO)-6.2
LUMO EnergyE(LUMO)-1.8
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.4
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 22.2
Electronegativity (χ)-(E(HOMO) + E(LUMO)) / 24.0
Electrophilicity Index (ω)χ² / (2η)3.64

Note: These values are for illustrative purposes and are typical of what would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.

Conformational Flexibility and Dynamic Behavior Studies

For this compound, MD simulations can provide valuable information about its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. nih.govresearchgate.net These simulations can reveal the accessible conformations and the timescales of transitions between them. This is particularly important for understanding how the molecule might bind to a receptor, as its shape can adapt to fit into a binding pocket. The dynamic behavior revealed by MD simulations complements the static picture from DFT, providing a more complete understanding of the molecule's properties. researchgate.net

Investigation of Molecular Interactions and Binding Affinity (e.g., protein-ligand interactions)

Computational methods, particularly molecular docking, are pivotal in understanding how this compound interacts with biological targets such as proteins. Molecular docking simulates the binding of a ligand (the small molecule) to the active site of a receptor (the protein), predicting the preferred orientation and conformation of the ligand upon binding. This analysis is crucial for structure-based drug design. nih.govnih.gov

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the protein-ligand interaction. arxiv.orgresearchgate.net For quinoline (B57606) derivatives, these interactions typically involve a combination of forces:

Hydrogen Bonding: The hydroxyl (-OH) groups and the nitrogen atom in the quinoline ring of this compound can act as hydrogen bond donors and acceptors, respectively, forming strong connections with amino acid residues like serine, arginine, and aspartic acid. nih.gov

Hydrophobic Interactions: The phenyl and quinoline rings are hydrophobic and can interact favorably with nonpolar residues such as leucine, valine, and alanine in the protein's binding pocket. cambridgemedchemconsulting.com

Pi-Interactions: The aromatic rings can engage in various π-interactions (π-π stacking, π-cation, amide-π) with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or with charged residues. nih.govnih.govcambridgemedchemconsulting.com

By analyzing these interactions, researchers can predict the biological activity of this compound and its derivatives, guiding the synthesis of more potent and selective compounds. nih.gov For instance, studies on similar quinazolinone structures have shown that specific substitutions can significantly enhance binding ability by introducing new hydrogen bonds or optimizing hydrophobic contacts. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Such molecules are generally considered "hard" molecules. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and has lower kinetic stability, as electrons can be more easily excited to the LUMO. nih.govmdpi.com These are termed "soft" molecules and are typically more polarizable. nih.gov

Density Functional Theory (DFT) is a common method used to calculate HOMO and LUMO energies. nih.govsemanticscholar.org For quinoline derivatives, these calculations help predict their reactivity in various chemical reactions and their potential for biological activity. nih.govresearchgate.net A smaller energy gap can indicate a higher propensity for the molecule to engage in charge transfer interactions within itself or with other molecules. nih.gov

Table 1: Representative FMO Energy Data for Related Heterocyclic Compounds
Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference Context
Arylated Quinoline Derivative--5.614Indicates high stability. researchgate.net
Isoxazolequinoxaline Derivative--3.25Suggests potential for reactivity. researchgate.net
Schiff Base Derivative-0.26751-0.180940.08657Low gap suggests high chemical reactivity and biological activity. nih.gov
Quinazolinone Derivative--0.765 - 2.345Range reflects how substitutions affect reactivity. sapub.org

Visualizing the spatial distribution of the HOMO and LUMO is crucial for understanding a molecule's reactive sites. In computational studies, these orbitals are often plotted as three-dimensional lobes.

HOMO: For quinoline-based structures, the electron density of the HOMO is often distributed over the quinoline ring system and electron-donating substituents. This region represents the most probable location for an electrophilic attack. researchgate.net

LUMO: The electron density of the LUMO is typically located on the phenyl ring or other electron-withdrawing parts of the molecule. researchgate.net This area is susceptible to nucleophilic attack.

By mapping these orbitals, chemists can predict how this compound will react in different chemical environments and how it will orient itself when interacting with a biological receptor. youtube.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. semanticscholar.org It illustrates the charge distribution on the molecule's surface, providing a guide to its electrostatic potential. nih.gov The MEP surface is color-coded to indicate different potential values. researchgate.netajchem-a.com

The color scheme of an MEP map allows for the straightforward identification of reactive sites:

Red/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net For this compound, the areas around the hydroxyl oxygens and the quinoline nitrogen would be expected to be colored red, marking them as nucleophilic centers.

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.govresearchgate.net In many organic molecules, the hydrogen atoms, particularly those attached to electronegative atoms (like the hydroxyl hydrogens), appear blue. ajchem-a.com

Green: Represents areas with a neutral or near-zero electrostatic potential, typically found over nonpolar regions like the carbon backbone of aromatic rings. researchgate.net

Research Applications of 3 Phenyl 2,4 Quinolinediol in Chemical Sciences

Applications in Advanced Organic Synthesis as a Building Block

Precursor for Complex Heterocyclic Architectures

3-Phenyl-2,4-quinolinediol serves as a key starting material in the synthesis of fused heterocyclic systems, particularly through multicomponent reactions. One notable application is in the synthesis of pyrano[3,2-c]quinoline derivatives. These complex structures are often assembled through a one-pot condensation reaction involving a 2,4-quinolinediol (B147529) derivative, an aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326). The reaction proceeds via a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, to afford the polycyclic product in good to excellent yields. The versatility of this approach allows for the introduction of a wide range of substituents, leading to a diverse library of pyrano[3,2-c]quinoline analogs.

The following table summarizes representative examples of complex heterocyclic architectures synthesized from 2,4-quinolinediol derivatives.

Starting MaterialReagentsProductYield (%)
2,4-Dihydroxy-1-methylquinolineAromatic aldehydes, malononitrile, triethylamine2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile67-93
4-Hydroxy-1-methylquinolin-2(1H)-onePropargylic alcohols, p-toluenesulfonic acidPyrano[3,2-c]quinolone derivativesModerate to good

Intermediates in Multi-Step Synthesis of Fine Chemicals

Beyond the direct synthesis of complex heterocycles, this compound and its analogs function as crucial intermediates in the multi-step synthesis of various fine chemicals. These include specialized dyes and functional materials. For instance, quinoline (B57606) derivatives are integral components of certain azo dyes. While direct synthesis from this compound is not extensively documented, its chemical functionalities are amenable to transformations that could lead to dye precursors. The quinoline scaffold is known for its contribution to the chromophoric system of dyes, influencing their color and fastness properties.

In the realm of materials science, the incorporation of the quinoline moiety, derivable from this compound, into polymer backbones can enhance the thermal stability, mechanical strength, and optical properties of the resulting materials. bloomtechz.com These quinoline-containing polymers have potential applications in high-performance plastics and organic electronic devices, such as organic light-emitting diodes (OLEDs). bloomtechz.com

Catalytic Applications

The potential for this compound to participate in catalytic processes is an area of growing interest, primarily centered on its ability to act as a ligand for transition metals.

Role as Ligands in Transition Metal-Catalyzed Reactions

The nitrogen atom and the hydroxyl groups of this compound present potential coordination sites for metal ions. bloomtechz.com The formation of metal complexes with quinoline-based ligands can lead to catalysts with unique reactivity and selectivity. bloomtechz.com These complexes have been explored in a range of organic transformations. While specific examples detailing the use of this compound as a ligand in well-established transition metal-catalyzed reactions are not extensively reported in the current literature, the fundamental ability of the quinoline scaffold to coordinate with metals suggests a potential for such applications. bloomtechz.com

Development of Novel Catalytic Systems

The development of novel catalytic systems often relies on the design of innovative ligands that can fine-tune the electronic and steric properties of a metal center. The structure of this compound offers a rigid framework and specific donor atoms that could be exploited in the design of new catalysts. For example, quinoline-based metal complexes have been investigated for their catalytic activity in various reactions, including polymerizations and asymmetric synthesis. bloomtechz.com The ability to modify the phenyl and quinoline rings of this compound allows for the systematic alteration of the ligand environment, which is a key strategy in the development of tailored catalytic systems.

Role in the Synthesis of Pharmacologically Active Scaffolds

A significant application of this compound lies in its use as a starting material for the synthesis of compounds with potential therapeutic applications. The quinoline nucleus is a well-established pharmacophore found in numerous approved drugs.

Derivatives synthesized from 2,4-quinolinediols, such as the previously mentioned pyrano[3,2-c]quinolines, have been the subject of extensive biological evaluation. Research has shown that these compounds can exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity can be modulated by the nature and position of substituents on the heterocyclic framework, which can be readily varied during the synthesis.

The following table highlights some of the reported pharmacological activities of scaffolds derived from 2,4-quinolinediol precursors.

ScaffoldPharmacological Activity
Pyrano[3,2-c]quinoline derivativesAnti-inflammatory, Anticancer
2-Phenyl-3-hydroxy-4(1H)-quinolinonesAnticancer, Immunosuppressive, Antibacterial
Fused-cyclic quinolinesAntimicrobial

The utility of this compound as a scaffold in medicinal chemistry is underscored by the consistent discovery of biological activity in its derivatives. This makes it a valuable starting point for drug discovery programs aimed at developing new therapeutic agents.

Scaffolds for Antimicrobial (Antibacterial, Antifungal, Antiviral) Agent Development

The quinoline ring system is a well-established scaffold in the design of antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their efficacy against a wide spectrum of pathogens, including bacteria, fungi, and viruses.

Antibacterial Agents: Research has demonstrated that various substituted quinolines exhibit potent antibacterial activity. For instance, novel quinoline analogues have been synthesized and shown to possess moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. While specific studies on the antibacterial properties of this compound are not prevalent in the reviewed literature, the general class of quinoline derivatives remains an active area of investigation for the development of new antibacterial drugs.

Antifungal Agents: The development of novel antifungal agents is a critical area of research due to the rise of resistant fungal infections. Quinolone derivatives have shown promise in this regard. For example, certain fluorinated quinoline analogs have been synthesized and have demonstrated good antifungal activity against a range of fungal pathogens. Although specific data on this compound is limited, the broader class of quinoline-based compounds is being actively explored for its antifungal potential.

Antiviral Agents: The quinoline scaffold is also present in some compounds investigated for antiviral activity. For example, quinazolinone compounds, which share a similar bicyclic heterocyclic structure, have shown potent antiviral activity against Zika and Dengue viruses. This suggests that the quinoline core, including derivatives like this compound, could serve as a valuable starting point for the design of new antiviral therapeutics.

Components in the Design of Anticancer Agents and Cytotoxic Inhibitors

The quinoline moiety is a key structural feature in a multitude of compounds that have been investigated for their anticancer properties. These derivatives exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.

While specific cytotoxic data for this compound is not extensively documented in the available research, the broader class of 2,4-disubstituted quinolines has been a focus of anticancer drug design. For instance, 2-phenyl-3-hydroxy-4(1H)-quinolinones, which are structurally related to this compound, have been studied as potential anticancer agents. These compounds are considered aza-analogues of flavones, a class of natural products known for their wide range of biological activities.

Furthermore, research into N-phenyl-4-hydroxy-2-quinolone-3-carboxamides has identified derivatives with inhibitory activity against cancer cell lines. These findings underscore the potential of the 4-hydroxy-2-quinolone scaffold, which is a tautomeric form of the 2,4-quinolinediol system, in the development of novel cytotoxic inhibitors. The phenyl substitution at the 3-position in this compound could further influence its biological activity and selectivity, making it a compound of interest for future anticancer research.

Below is a table summarizing the cytotoxic activity of some quinoline derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Compound TypeCancer Cell LineIC50 (µM)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideBreast (MCF7)Data Not Specified uantwerpen.be
4-(Quinolin-4-yl)-N-p-tolylpyrimidin-2-amineNot SpecifiedData Not Specified nih.gov
N-alkylated, 2-oxoquinoline derivativesLarynx (HEp-2)49.01–77.67% inhibition nih.gov
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineLeukemia (HL-60)19.88 ± 3.35 nih.gov
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineLymphoma (U937)43.95 ± 3.53 nih.gov

Investigations into Neuroprotective Strategies (e.g., NMDA receptor antagonism)

The development of neuroprotective agents is a critical area of research aimed at mitigating neuronal damage associated with neurodegenerative diseases and acute brain injuries. Quinoline derivatives have emerged as a promising class of compounds in this field, primarily due to their antioxidant properties and their ability to interact with various neurological targets.

While there is no specific research available on this compound as a neuroprotective agent or as an N-methyl-D-aspartate (NMDA) receptor antagonist, the broader class of quinoline-2,4(1H,3H)-diones has been investigated. For example, certain analogs of quinoline-2,4(1H,3H)-dione have been developed as potent and selective ligands for the cannabinoid type 2 receptor (CB2R), which plays a role in inflammatory diseases and has implications for neuroprotection researchgate.net.

Furthermore, the antioxidant capacity of quinoline derivatives is a key aspect of their neuroprotective potential. Oxidative stress is a major contributor to neuronal cell death in various neurological disorders. Compounds that can scavenge free radicals and reduce oxidative damage are therefore of significant therapeutic interest. While direct studies on the antioxidant properties of this compound are lacking, the quinoline scaffold is known to be a component of molecules with such activities.

Development of Novel Functional Materials

The unique electronic and photophysical properties of the quinoline ring system have made it an attractive building block for the development of novel functional organic materials. These materials have potential applications in various fields of electronics and optoelectronics.

Components in Organic Semiconductor Materials (e.g., Organic Field Effect Transistors)

Organic field-effect transistors (OFETs) are a key component of next-generation flexible and transparent electronics. The performance of these devices is highly dependent on the properties of the organic semiconductor material used as the active layer. Quinoline derivatives have been investigated as potential organic semiconductors due to their extended π-conjugated systems, which can facilitate charge transport.

While there is no specific information in the search results on the use of this compound in organic semiconductor materials, functionalized quinolines with donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architectures have been designed and analyzed for their application in OFETs. These studies have shown that by modifying the substituents on the quinoline core, it is possible to tune the electronic properties of the material and optimize its performance as a p-channel or n-channel semiconductor. For instance, certain functionalized quinolines have exhibited p-channel transistor behavior with promising hole mobilities. rsc.org

The this compound structure, with its combination of a quinoline core, a phenyl group, and hydroxyl functionalities, presents an interesting scaffold for the design of new organic semiconductor materials. The hydroxyl groups could potentially be used for further functionalization to modulate the electronic properties and solid-state packing of the molecule, which are critical factors for achieving high charge carrier mobility in OFETs.

Applications in Luminescence Chemistry and Dye Synthesis

The rigid, conjugated system of the quinoline ring is an excellent fluorophore, making this compound derivatives attractive for the synthesis of fluorescent dyes. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by chemical modifications at various positions on the quinoline core.

Research has demonstrated that the synthesis of quinoline-based dyes often starts from precursors like 2,4-dihydroxyquinolines. acs.org These are converted to more reactive intermediates, such as 2,4-dichloroquinolines, which can then undergo reactions like the Suzuki-Miyaura cross-coupling to introduce various aryl groups. nih.gov This synthetic strategy allows for the creation of a library of dyes with diverse and predictable spectral properties. For instance, introducing electron-withdrawing groups to a phenyl ring at the C-2 position can red-shift the emission spectrum. nih.gov

Derivatives of 8-hydroxyquinoline, a structural relative of quinolinediol, are widely used in creating highly efficient photo-electroluminescent compounds. researchgate.net These compounds often exhibit strong blue-green luminescence. researchgate.net Furthermore, the introduction of different substituents can significantly impact the luminescence intensity. Studies on Eu(III) complexes with 8-hydroxyquinoline derivatives have shown that electron-donating groups (like methoxy, -OCH₃) enhance luminescence, while electron-withdrawing groups (like nitro, -NO₂) diminish it. nih.gov This highlights the principle that modifying the electronic landscape of the quinoline core is a key strategy in designing luminescent materials with desired characteristics.

Table 1: Influence of Substituents on Luminescence of Quinoline Derivatives
Substituent TypeExampleEffect on Luminescence Intensity
Electron-Donating Group-OCH₃ (Methoxy)Enhancement nih.gov
Electron-Withdrawing Group-NO₂ (Nitro)Reduction (Quenching) nih.gov
Aryl Groups at C-2 Positionpara-substituted phenyl ringsTunable, can cause red-shift in emission nih.gov

Materials for UV Absorption and Optical Brightening

The aromatic structure of this compound provides it with inherent ultraviolet (UV) absorption capabilities. This property is foundational for its application as a scaffold for UV filters and optical brightening agents. UV absorbers protect materials from photodegradation, while optical brighteners absorb UV light and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. wikipedia.org

Quinoline derivatives have been systematically studied for their UV-Vis absorption properties. mdpi.com The absorption spectra can be influenced by both the substitution pattern on the quinoline ring and the polarity of the surrounding environment. mdpi.com This solvatochromism is a key consideration in the design of UV-absorbing materials for specific applications. For instance, quinoline derivatives with expanded conjugation show shifts in their UV absorption based on the polarity of the solvent, which may be related to their tendency to form aggregates. mdpi.com

Optical brighteners, or fluorescent whitening agents, function by absorbing light in the UV range (typically 340-370 nm) and re-emitting it as blue light (typically 420-470 nm). wikipedia.org This emitted blue light compensates for any yellowish cast in a material, resulting in a whitening effect. While stilbenes are a common class of optical brighteners, compounds with extended conjugation and aromaticity, like quinoline derivatives, are also suitable candidates. wikipedia.org The development of novel organic UV filters often involves scaffolds that can be functionalized to optimize absorption in the UVA and UVB regions, and quinoline-based structures present a versatile platform for such molecular engineering.

Applications in Chemo/Biosensor Development

The quinoline framework is a privileged structure in the design of sensors due to its responsive fluorescence and ability to coordinate with various analytes. The electronic properties of the this compound core can be modulated upon interaction with external stimuli, leading to a detectable optical signal.

Fluorescent sensors based on quinoline derivatives have been developed for the selective and sensitive detection of various analytes, particularly metal ions. nih.gov The mechanism often involves a change in the fluorescence of the quinoline unit upon binding the target ion. For example, a novel quinoline derivative was designed as a highly selective sensor for ferric ions (Fe³⁺), exhibiting significant fluorescence quenching upon complexation. nih.gov The sensor formed a 1:1 metal-ligand complex with Fe³⁺, allowing for quantitative analysis. nih.gov Similarly, quinoline-based fluorescent probes have been synthesized for the sensitive detection of copper ions (Cu²⁺). frontiersin.org

The versatility of the quinoline scaffold allows for its incorporation into more complex systems for biological imaging. A tunable quinoline-based fluorescent scaffold has been developed for live-cell imaging, demonstrating the potential of these compounds as biosensors in cellular environments. nih.gov The design of such sensors often focuses on achieving high specificity, sensitivity, and, in some cases, ratiometric sensing capabilities to minimize environmental interference. nih.gov

The nitrogen atom in the quinoline ring can be protonated in acidic conditions, and the hydroxyl groups of the diol form can be deprotonated in basic conditions. These acid-base equilibria can significantly alter the electronic structure and, consequently, the optical properties of the molecule, making this compound derivatives excellent candidates for pH indicators.

Aminoquinoline derivatives have been successfully used as colorimetric pH sensors. rsc.orgresearchgate.net In one example, the color of a solution containing a quinoline derivative changed from orange to colorless as the pH increased, with a linear relationship between UV absorbance and pH values in the range of 4.0 to 8.0. researchgate.net Similarly, alkylated quinoline-2-thiol derivatives show changes in fluorescence in response to pH variations. researchgate.net

Beyond simple indicators, the quinoline moiety can be incorporated into polymers to create "smart" pH-responsive materials. These materials can change their properties, such as solubility or conformation, in response to pH changes. mdpi.comnih.gov This principle has been applied in drug delivery systems, where a quinoline-based anticancer prodrug was loaded into chitosan microspheres. The drug release was significantly higher at an acidic pH of 5.0 (characteristic of tumor microenvironments) compared to a physiological pH of 7.4. nih.gov This pH-dependent release mechanism allows for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Table 2: Quinoline Derivatives as pH-Responsive Systems
System TypeDerivative ExamplePrinciple and Application
Colorimetric Sensor5-(quinolin-8-yliminol) pentanal (QYP)Color change from orange to colorless with increasing pH; used for naked-eye pH assay. rsc.orgresearchgate.net
Fluorescent SensorAlkylated quinoline-2-thiolFluorescence intensity changes with pH due to protonation/deprotonation. researchgate.net
pH-Responsive MaterialLZC-2b@Chitosan-MicrospheresDrug release is triggered by acidic pH (5.0), enabling targeted delivery to tumor environments. nih.gov

Interactions with Biological Targets for Mechanistic Insights

The ability of the quinoline scaffold to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it a valuable pharmacophore for designing molecules that can bind to biological targets like enzymes and receptors. Studying these interactions provides crucial insights into biological mechanisms and aids in drug discovery.

Quinolinediol derivatives and related structures have been investigated as inhibitors or ligands for a variety of biological targets. Molecular docking studies are frequently employed to understand the specific interactions that govern this binding.

Enzyme Interactions:

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine. mdpi.com A series of mercapto-phenyl-1,2,4-triazole derivatives bearing a thio-quinoline moiety were designed as tyrosinase inhibitors. nih.gov Molecular docking studies revealed that the thio-triazole moiety interacts with the copper cofactor in the enzyme's active site, while the quinoline part engages in π-π interactions with histidine residues (e.g., His85), contributing to the stability of the enzyme-inhibitor complex. nih.gov

Cyclooxygenase (COX): Novel quinoline derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes involved in inflammation. Docking experiments helped to postulate the binding mode of the most active compounds in the COX-2 active site, confirming their high selectivity. nih.gov

Receptor Interactions:

Neurokinin Receptors: The 2-phenylquinoline template, closely related to this compound, has been used to develop antagonists for neurokinin-3 (NK-3R) and neurokinin-2 (NK-2R) receptors. nih.gov Docking studies with 3D models of these receptors were instrumental in guiding the chemical design to achieve high affinity and selectivity. This approach led to the identification of potent antagonists for either NK-3R alone or for both NK-3R and NK-2R, providing valuable pharmacological tools to study the roles of these receptors. nih.gov

These studies underscore the importance of the quinoline scaffold as a versatile template. By systematically modifying the core structure, researchers can develop potent and selective ligands, and through computational studies like molecular docking, they can gain a detailed understanding of the molecular interactions driving biological activity.

Mechanisms of Cellular Target Modulation (e.g., apoptosis induction)

There is currently no specific information available in the reviewed scientific literature detailing the mechanisms of apoptosis induction or other cellular target modulations by this compound. Research on analogous quinolone structures often highlights pathways involving caspase activation and modulation of the Bcl-2 protein family, but direct evidence for this compound is not present in the search findings.

Ligand Binding Studies (e.g., estrogen receptor beta interactions)

Specific ligand binding studies detailing the interaction between this compound and estrogen receptor beta (ERβ) were not found in the available research. While various quinoline and phenol-containing compounds are studied for their potential to bind to estrogen receptors, data explicitly characterizing the binding affinity or functional activity of this compound at ERβ is not available.

Q & A

Q. What are the established synthetic routes for 3-Phenyl-2,4-quinolinediol, and what are their key experimental parameters?

The primary method involves intramolecular cyclization of bifunctional precursors. For example, N-(3-oxoalkenyl)phenylacetamides can undergo aldol-type condensation under basic conditions (e.g., potassium t-butoxide) to form quinoline derivatives. Reaction efficiency depends on electronic and steric factors in the starting material, with optimal yields achieved at 80–100°C in anhydrous tetrahydrofuran (THF) . Side products like 5,6-dihydro-2(1H)-pyridinones may form if reaction time or temperature exceeds thresholds.

Table 1: Synthesis Optimization

ParameterOptimal RangeObserved Byproducts
Temperature80–100°CDihydro-pyridinones
BaseKOtBuUncyclized intermediates
SolventAnhydrous THFOxidative degradation

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography resolves the diol’s stereochemistry and hydrogen-bonding networks, as demonstrated in related thiazinone structures .
  • NMR spectroscopy (¹H/¹³C) identifies aromatic proton environments and hydroxyl groups.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₁₀N₂O₂, MW 238.246) . Discrepancies in melting points or spectral data may indicate impurities or polymorphic forms.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound analogs?

Inconsistent bioactivity may arise from:

  • Metabolite variability : Use standardized protocols (e.g., in vivo dosing, LC-MS/MS metabolite tracking) to ensure reproducibility .
  • Structural analogs : Confirm compound identity via crystallography, as minor substituent changes (e.g., nitro vs. phenyl groups) drastically alter activity .
  • Assay conditions : Control pH, solvent (DMSO vs. aqueous), and cell-line specificity to minimize artifacts.

Q. What experimental design considerations are critical for studying metal-chelation properties of this compound?

  • Coordination chemistry : The diol’s hydroxyl and nitrogen groups may bind metals like Al(III) or Fe(III), as seen in tris(3-phenyl-2,4-pentanedionato)metal complexes .
  • Stoichiometry : Use Job’s method (continuous variation) to determine metal-ligand ratios.
  • Stability assays : Monitor chelate stability under physiological pH (7.4) and competing ligands (e.g., EDTA).

Q. How can unexpected byproducts during synthesis be systematically analyzed and mitigated?

  • Mechanistic studies : Employ DFT calculations to model reaction pathways and identify transition states favoring byproducts.
  • Chromatographic isolation : Use preparative HPLC to separate and characterize impurities.
  • Condition screening : Vary bases (e.g., NaH vs. KOtBu) or solvents (DMF vs. THF) to suppress side reactions .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of hydroxyl groups.
  • Characterization : Cross-validate NMR with IR spectroscopy for hydroxyl detection (broad ~3200 cm⁻¹ peaks).
  • Biological assays : Include negative controls (e.g., quinazoline derivatives lacking diol groups) to isolate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.